molecular formula C6H5Cl2N B3349624 4-(Dichloromethyl)pyridine CAS No. 22796-42-5

4-(Dichloromethyl)pyridine

Cat. No. B3349624
CAS RN: 22796-42-5
M. Wt: 162.01 g/mol
InChI Key: BSFQCFMFFSEBPA-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)pyridine is a chemical compound with the molecular formula C6H5Cl2N . It is also known as 4-(Dichloromethyl)pyridine HCL and Benzamide, N-(2-phenylethyl)- .


Synthesis Analysis

The synthesis of 4-(Dichloromethyl)pyridine involves a one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .


Molecular Structure Analysis

The molecular weight of 4-(Dichloromethyl)pyridine is 164.03 . The molecular structure of 4-(Dichloromethyl)pyridine is C6H5Cl2N .


Physical And Chemical Properties Analysis

4-(Dichloromethyl)pyridine is a powder with a melting point of 166-173 °C (lit.) . The empirical formula is C6H6ClN · HCl .

Mechanism of Action

The mechanism of action of pyrimidine-based compounds, which are similar to 4-(Dichloromethyl)pyridine, is generally associated with the inhibition of PGE 2 production by COX enzymes .

Safety and Hazards

4-(Dichloromethyl)pyridine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-(dichloromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-6(8)5-1-3-9-4-2-5/h1-4,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFQCFMFFSEBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440279
Record name Pyridine, 4-(dichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dichloromethyl)pyridine

CAS RN

22796-42-5
Record name Pyridine, 4-(dichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Dichloromethyl)pyridine
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4-(Dichloromethyl)pyridine
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4-(Dichloromethyl)pyridine
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4-(Dichloromethyl)pyridine
Reactant of Route 6
4-(Dichloromethyl)pyridine

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